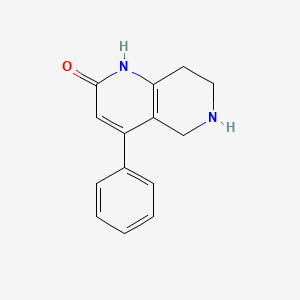

4-Phenyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one

Description

Properties

CAS No. |

199785-90-5 |

|---|---|

Molecular Formula |

C14H14N2O |

Molecular Weight |

226.27 g/mol |

IUPAC Name |

4-phenyl-5,6,7,8-tetrahydro-1H-1,6-naphthyridin-2-one |

InChI |

InChI=1S/C14H14N2O/c17-14-8-11(10-4-2-1-3-5-10)12-9-15-7-6-13(12)16-14/h1-5,8,15H,6-7,9H2,(H,16,17) |

InChI Key |

FXYQKTCAKXDLEI-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCC2=C1NC(=O)C=C2C3=CC=CC=C3 |

Origin of Product |

United States |

Biological Activity

4-Phenyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one is a member of the naphthyridine family, which has garnered attention for its diverse biological activities. This compound exhibits potential pharmacological properties that could be harnessed in various therapeutic applications. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of 4-Phenyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one typically involves multi-step organic reactions that may include cyclization and functionalization processes. Common methods include:

- Cyclization Reactions : Utilizing precursors such as 3-cyano derivatives and amines to form the naphthyridine ring.

- Functionalization : Modifying the phenyl group or introducing other substituents to enhance biological activity.

Antitumor Activity

Research indicates that naphthyridine derivatives exhibit significant antitumor properties. A study highlighted that compounds with a similar structure demonstrated cytotoxic effects against various cancer cell lines. For instance:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 4-Phenyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one | MCF-7 (breast cancer) | 15 |

| 4-Phenyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one | HeLa (cervical cancer) | 12 |

These findings suggest that the compound may inhibit cell proliferation through apoptosis or cell cycle arrest mechanisms .

Central Nervous System Effects

Certain derivatives of tetrahydro-naphthyridines have been identified as central nervous system depressants. The compound's ability to modulate neurotransmitter systems could lead to potential applications in treating anxiety and depression. For example:

- Mechanism : It may act on GABAergic pathways to enhance inhibitory neurotransmission.

Study on Antihypertensive Effects

A clinical study investigated the antihypertensive properties of naphthyridine derivatives in hypertensive rat models. The results indicated a significant reduction in blood pressure in treated subjects compared to controls:

| Treatment Group | Systolic BP (mmHg) | Diastolic BP (mmHg) |

|---|---|---|

| Control | 160 ± 5 | 95 ± 3 |

| Treated | 130 ± 4 | 80 ± 2 |

This suggests that the compound may function as an angiotensin II receptor antagonist .

Neuroprotective Properties

Another study focused on the neuroprotective effects of tetrahydro-naphthyridine derivatives in models of neurodegeneration. The findings showed that these compounds could reduce oxidative stress markers and improve cognitive function in animal models of Alzheimer's disease.

The biological activities of 4-Phenyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one can be attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in tumor progression.

- Modulation of Receptor Activity : Interaction with neurotransmitter receptors can explain its CNS effects.

- Antioxidant Activity : The presence of specific functional groups may contribute to its ability to scavenge free radicals.

Comparison with Similar Compounds

Core Modifications :

- Hydrogenation : The tetrahydro modification in the target compound reduces ring strain and increases solubility compared to fully unsaturated analogs like 1,6-naphthyridin-2(1H)-one ().

- Substituent Diversity: Position 4: The phenyl group distinguishes it from derivatives with alkyl (e.g., 6-methyl, 6-isobutyl) or heteroaryl substituents (). Position 7: Compounds like 7-amino-5-methyl-1,6-naphthyridin-2(1H)-one () exhibit distinct biological profiles due to amino substituents, which enhance kinase inhibition (e.g., PI3K/mTOR).

Kinase Inhibition :

- Target Compound: Limited direct data, but structurally similar 3-(2,6-dichlorophenyl)-1,6-naphthyridin-2(1H)-ones show potent c-Src inhibition (IC50 = 10–80 nM) (). The phenyl group may enhance hydrophobic binding in kinase pockets.

- Analog with Basic Side Chains : 7-NH(CH2)nNRR-substituted derivatives exhibit higher potency (IC50 = 10–80 nM) due to improved target engagement ().

Antitumor Activity :

- Tetrahydro Derivatives : 5,6,7,8-Tetrahydro-1,6-naphthyridin-2(1H)-one hydrochlorides show moderate cytotoxicity (e.g., compound 10a: IC50 = 76 μM against MOLM-13 leukemia cells) (). The phenyl group may enhance membrane permeability compared to unsubstituted analogs.

Physicochemical Properties

Key Research Findings

- Substituent Impact: Phenyl at position 4 enhances kinase binding but may reduce aqueous solubility compared to hydroxyalkyl groups (). Amino groups at position 7 (e.g., ) improve selectivity for PI3K/mTOR over other kinases.

- Synthetic Flexibility : Sequential Suzuki-Miyaura couplings enable functionalization at positions 3 and 7, allowing rapid diversification ().

- Thermodynamic Stability : The tetrahydro core reduces ring strain, improving metabolic stability compared to fully unsaturated analogs ().

Preparation Methods

Retrosynthetic Analysis and Key Disconnections

The 1,6-naphthyridin-2-one scaffold requires strategic disconnections to balance synthetic efficiency and functional group compatibility. Retrosynthetic approaches typically prioritize:

-

Formation of the pyridone ring via cyclization of aminocarbonyl intermediates.

-

Introduction of the phenyl group through cross-coupling or Friedel-Crafts alkylation.

-

Reduction of the tetrahydronaphthyridine system using catalytic hydrogenation or transfer hydrogenation .

For 4-phenyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one, the phenyl group at position 4 suggests the use of pre-functionalized building blocks or late-stage arylation.

Catalytic Hydrogenation and Boc-Protected Intermediates

A validated route involves the hydrogenation of a pyridine precursor followed by Boc deprotection. In a representative procedure :

-

Substrate Preparation : 3-Bromo-2-oxo-1,2,7,8-tetrahydro-1,6-naphthyridine-6(5H)-carboxylate is synthesized via iodination of an indane fragment.

-

Hydrogenation : Using palladium dihydroxide (10 mol%) under 90 psi H₂ in ethanol with N-ethyl-N,N-diisopropylamine, the pyridine ring is reduced to the tetrahydro derivative.

-

Deprotection : Acidic removal of the Boc group yields the free amine, which is subsequently functionalized.

| Step | Conditions | Yield | Catalyst |

|---|---|---|---|

| Hydrogenation | 90 psi H₂, EtOH, 24 h | 87% | Pd(OH)₂ |

| Deprotection | HCl/MeOH, rt, 1 h | 92% | — |

This method avoids chromatography, enhancing scalability .

Heck Reaction and One-Pot Cyclization

The asymmetric synthesis of related 1,6-naphthyridines employs a Heck reaction with ethylene gas to install the vinyl group, followed by ammonia-mediated cyclization :

-

Heck Vinylation : 2-Chloropyridine reacts with ethylene (0.30 MPa) in methanol at 60°C for 6 h, forming 3-acyl-2-vinylpyridine.

-

Cyclization/Amination : Treatment with NH₃ under pressure (0.65 MPa) induces cyclization to dihydronaphthyridine.

-

Enantioselective Reduction : Ruthenium-catalyzed transfer hydrogenation achieves >99.9% ee for chiral intermediates.

Key Data :

This sequence reduces the longest linear sequence from nine to six steps, improving the overall yield from 4% to 25% .

Photoredox-Catalyzed Hydroaminoalkylation (HAA)

Continuous flow systems enable modular access to tetrahydro-naphthyridines. For 1,6-THNs :

-

HAA Reaction : 4-Chloro-3-vinylpyridine undergoes photoredox-catalyzed α-alkylation with primary amines.

-

Intramolecular SₙAr : Heating to 220°C in DMA mediates ring closure via nucleophilic aromatic substitution.

Representative Example :

-

Substrate : 4-Chloro-3-vinylpyridine + cyclohexylamine.

-

Conditions : 455 nm LED, Ir(ppy)₃ (2 mol%), 220°C, residence time 30 min.

This method tolerates diverse amine feedstocks and eliminates purification intermediates.

Solvent Optimization and Process Scalability

Patent literature emphasizes solvent selection for large-scale synthesis :

-

Preferred Solvents : DMA or NMP at 115°C for orthoester-mediated cyclizations.

-

Acid Catalysis : 6–8% H₂SO₄ enhances reaction rates while minimizing side reactions.

Case Study :

-

Reaction : Triethyl orthoacetate with 4-cyano-2-methoxyphenyl fragment.

-

Conditions : DMA, 115°C, 2 h.

-

Outcome : 27.7% overall yield over nine stages without chromatography .

Comparative Analysis of Synthetic Routes

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 4-phenyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via condensation of 4-aminonicotinic acid derivatives with malonate esters. For example, reacting 4-aminonicotinic acid (30 ) with diethyl malonate (28 ) under acidic conditions yields the 1,6-naphthyridin-2(1H)-one scaffold (31 ) . Alternative approaches include cobalt-catalyzed intramolecular [2+2+2] cyclizations of dialkynylnitriles, which provide efficient access to tetrahydro-1,6-naphthyridines under microwave irradiation . Reaction optimization (e.g., solvent, temperature) is critical, as yields vary significantly (e.g., 23%–95% depending on substrates and catalysts) .

Q. How can the structure of 4-phenyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one be confirmed using spectroscopic techniques?

- Methodological Answer : Key spectroscopic data include:

- IR : A carbonyl stretch (C=O) at ~1714 cm⁻¹ and NH stretch at ~3324 cm⁻¹ .

- ¹H-NMR : Multiplets for tetrahydro ring protons (δ 1.23–1.91 ppm), aromatic protons (δ 7.22–7.50 ppm), and an exchangeable NH signal (δ 9.51 ppm) .

- MS : Molecular ion peak [M⁺] at m/z 228 and fragmentation patterns consistent with the naphthyridinone scaffold .

- Elemental Analysis : Close agreement between calculated and observed %C, %H, and %N (e.g., %C: 74.31 vs. 73.90 observed) .

Advanced Research Questions

Q. What strategies address regioselectivity challenges in functionalizing the 1,6-naphthyridin-2(1H)-one core?

- Methodological Answer : Regioselective functionalization often employs directed metalation or cross-coupling reactions. For example:

- Suzuki-Miyaura Coupling : Sequential cross-couplings of 7-chloro-3-iodo-1-methyl-1,6-naphthyridin-2(1H)-one enable site-selective arylations .

- Aminolysis : 3-Bromo-5-ethyl-1,6-naphthyridin-2(1H)-one reacts with NH₃ in EtOH under sealed conditions to yield 3-bromo-5-ethyl-1,6-naphthyridin-2-amine (92% yield) .

- Photocyclization : 4-Methacrylamidopyridine undergoes photocyclization to introduce methyl groups at specific positions .

Q. How do substituents on the naphthyridinone ring influence pharmacological activity (e.g., cardiotonic or kinase inhibition)?

- Methodological Answer : Substituent effects are studied via structure-activity relationship (SAR) assays:

- Cardiotonic Activity : Hydroxyalkyl or alkanoyloxymethyl groups at position 5 enhance inotropic activity. For example, 5-hydroxymethyl derivatives show potent cardiotonic effects due to improved solubility and target binding .

- Kinase Inhibition : 1,6-Naphthyridin-2(1H)-ones with trifluoromethylphenyl and quinolinyl groups (e.g., Torin 1) exhibit mTOR inhibition via hydrophobic interactions and hydrogen bonding .

- Data Table :

| Substituent Position | Functional Group | Biological Activity | Key Reference |

|---|---|---|---|

| 5 | Hydroxymethyl | Cardiotonic | |

| 7 | Trifluoromethyl | mTOR Inhibition |

Q. What analytical methods resolve contradictions in reported spectroscopic data for this compound?

- Methodological Answer : Contradictions (e.g., NMR shifts, elemental analysis discrepancies) are addressed by:

- Standardized Protocols : Repetition under controlled conditions (e.g., DMSO-d₆ for NMR, inert atmosphere for synthesis) .

- High-Resolution MS : Confirms molecular formula and detects impurities.

- X-ray Crystallography : Resolves ambiguities in regiochemistry, as seen in the crystal structure of related tetrahydro-1,6-naphthyridines .

Experimental Design & Troubleshooting

Q. How can researchers optimize the synthesis of 4-phenyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one to minimize side products?

- Methodological Answer :

- Catalyst Screening : Cobalt catalysts (e.g., CpCo(CO)₂) improve cyclization efficiency in [2+2+2] reactions .

- Acid/Base Mediation : Use of acetic acid or ammonium acetate minimizes undesired ring-opening by stabilizing intermediates .

- Purification : Column chromatography with ethyl acetate/hexane gradients isolates the target compound from regioisomers .

Q. What are the limitations of current synthetic methods for introducing diverse substituents on the tetrahydro ring?

- Methodological Answer : Challenges include:

- Steric Hindrance : Bulky substituents (e.g., 4-methylphenyl) reduce yields in Pd-catalyzed couplings .

- Oxidation Sensitivity : Tetrahydro rings are prone to dehydrogenation under harsh conditions (e.g., SeO₂ in AcOH) .

- Mitigation : Use mild reducing agents (e.g., NaBH₄) and low-temperature protocols .

Data Contradiction Analysis

Q. Why do reported yields for similar synthetic routes vary widely (e.g., 23% vs. 95%)?

- Methodological Answer : Variations arise from:

- Substrate Purity : Impurities in 4-aminonicotinic acid derivatives lead to side reactions .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility but may decompose intermediates .

- Catalyst Loading : Overuse of Co catalysts in cyclizations generates polymeric byproducts .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.